molecular formula C10H10BrClOS B14051904 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14051904
M. Wt: 293.61 g/mol
InChI Key: LCTHLABHVBEJSX-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For instance, starting with a suitable aromatic compound, bromination can be achieved using bromine in the presence of a catalyst. The mercapto group can be introduced via a nucleophilic substitution reaction using thiol reagents. Finally, the chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction using appropriate chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The mercapto group can interact with metal ions and proteins, affecting their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of various adducts .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
  • 1-(5-Mercaptophenyl)-3-chloropropan-1-one
  • 1-(3-(Bromomethyl)-5-hydroxyphenyl)-3-chloropropan-1-one

Uniqueness

This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-7-3-8(5-9(14)4-7)10(13)1-2-12/h3-5,14H,1-2,6H2

InChI Key

LCTHLABHVBEJSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)CCCl)S)CBr

Origin of Product

United States

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